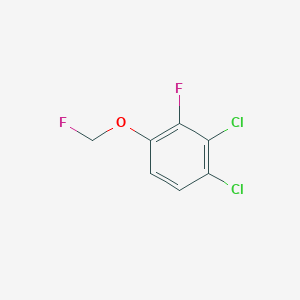

1,2-Dichloro-3-fluoro-4-(fluoromethoxy)benzene

Description

1,2-Dichloro-3-fluoro-4-(fluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 1 and 2, a fluorine atom at position 3, and a fluoromethoxy group (-OCH₂F) at position 4. This unique substitution pattern confers distinct electronic and steric properties, making it a compound of interest in agrochemical and pharmaceutical research. The fluoromethoxy group, in particular, enhances metabolic stability and lipophilicity compared to non-fluorinated alkoxy analogs, while the chloro and fluoro substituents contribute to electron-withdrawing effects that influence reactivity and intermolecular interactions .

Properties

Molecular Formula |

C7H4Cl2F2O |

|---|---|

Molecular Weight |

213.01 g/mol |

IUPAC Name |

1,2-dichloro-3-fluoro-4-(fluoromethoxy)benzene |

InChI |

InChI=1S/C7H4Cl2F2O/c8-4-1-2-5(12-3-10)7(11)6(4)9/h1-2H,3H2 |

InChI Key |

NEUWJVACCAHVPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1OCF)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Sequential Diazotization and Sandmeyer Reactions

A cornerstone of aromatic halogenation, the Sandmeyer reaction, is frequently employed to introduce chlorine substituents. In the synthesis of 3,4,5-trichlorobenzotrifluoride, diazotization of 5-amino-3,4-dichloro-α,α,α-trifluorotoluene with sodium nitrite in hydrochloric acid, followed by treatment with cuprous chloride, yielded the target compound in 55% efficiency. This method highlights the utility of diazonium intermediates for regioselective chlorination.

Adapting this approach, 1,2-dichloro-3-fluoro-4-(fluoromethoxy)benzene could be synthesized by:

- Diazotizing a precursor such as 4-amino-3-fluoro-1,2-dichlorobenzene.

- Substituting the amino group with chlorine via cuprous chloride.

- Introducing the fluoromethoxy group through subsequent alkylation or nucleophilic substitution.

Key challenges include managing competing side reactions from electron-withdrawing groups (e.g., fluorine) and ensuring the stability of the diazonium intermediate under acidic conditions.

Fluoromethoxy Group Installation via Nucleophilic Aromatic Substitution

The fluoromethoxy moiety (-OCH2F) presents unique synthetic hurdles due to the poor nucleophilicity of fluoromethoxide ions. However, halogen-exchange reactions under high-temperature conditions, as demonstrated in the synthesis of 1,3-dichloro-2-fluoro-5-(trifluoromethyl)benzene, offer a potential pathway. Here, potassium fluoride and tetraphenylphosphonium bromide in sulfolane at 190°C facilitated chlorine-to-fluorine exchange, albeit with modest selectivity (31% GC area for the desired product).

For the target compound, a analogous strategy might involve:

- Preparing 1,2-dichloro-3-fluoro-4-methoxybenzene.

- Replacing the methoxy group with fluoromethoxy via fluorination agents such as hydrogen fluoride-pyridine complexes.

This route is contingent on the activation of the methoxy group toward displacement, which may require electron-deficient aromatic systems or Lewis acid catalysts.

Directed Ortho-Metalation and Electrophilic Substitution

Regioselective Chlorination via Directed Metalation

Directed ortho-metalation (DoM) enables precise functionalization of aromatic rings. For example, lithiation of 3-fluoro-4-methoxybenzene derivatives using n-butyllithium could direct electrophilic chlorination to the ortho and para positions. Subsequent quenching with chlorine gas or N-chlorosuccinimide might yield the 1,2-dichloro-3-fluoro-4-methoxy intermediate.

Conversion of the methoxy group to fluoromethoxy could then proceed via:

- Demethylation with boron tribromide to generate a phenol.

- Alkylation with fluoromethyl bromide under basic conditions.

This pathway demands stringent control over reaction stoichiometry to avoid over-chlorination and ensure compatibility with the fluoromethoxy group’s stability.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical pathways for synthesizing this compound, extrapolated from analogous reactions in the literature:

Mechanistic Considerations and Optimization

Solvent and Temperature Effects

Polar aprotic solvents like sulfolane enhance fluoride ion nucleophilicity in halogen-exchange reactions, as seen in the synthesis of 1,3-dichloro-2-fluoro-5-(trifluoromethyl)benzene. Elevated temperatures (100–190°C) are critical for overcoming kinetic barriers but may promote decomposition of sensitive groups like fluoromethoxy.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-fluoro-4-(fluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds .

Scientific Research Applications

1,2-Dichloro-3-fluoro-4-(fluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-fluoro-4-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Key Findings :

- The fluoromethoxy group in the target compound offers greater hydrolytic stability compared to non-fluorinated alkoxy groups (e.g., ethoxy in oxyfluorfen) due to the electronegativity of fluorine .

Physicochemical Properties

Key Findings :

- The target compound’s low water solubility aligns with trends observed in heavily halogenated benzenes, which prioritize lipid membrane permeability—a critical factor in pesticide design .

- Compared to nitrofluorfen, the absence of a nitro group in the target compound may reduce photodegradation susceptibility, improving environmental persistence.

Notes and Limitations

Data Gaps : Direct experimental data on the target compound’s synthesis, toxicity, and applications are scarce. Comparisons rely on extrapolation from structurally related compounds .

Contradictions : While fluoromethoxy groups generally enhance stability, their steric bulk may hinder reactivity in certain reactions compared to smaller substituents (e.g., -OCH₃).

Recommendations : Further studies should prioritize synthesizing the compound (via methods akin to ) and evaluating its biological activity.

Biological Activity

1,2-Dichloro-3-fluoro-4-(fluoromethoxy)benzene is an organic compound notable for its unique combination of halogenated functional groups. Its molecular formula is C7H4Cl2F2O, and it has a molecular weight of 213.01 g/mol. The compound's structure features two chlorine atoms, two fluorine atoms, and a fluoromethoxy group attached to a benzene ring. This configuration imparts distinct chemical properties that are of significant interest in various fields, particularly in medicinal chemistry and biological research.

The presence of halogens in the compound influences its reactivity and interaction with biological systems. The halogenated structure can enhance binding affinities with biomolecules, making it a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C7H4Cl2F2O |

| Molecular Weight | 213.01 g/mol |

| Functional Groups | Chlorine, Fluorine, Methoxy |

| Potential Applications | Pharmaceuticals, Agrochemicals |

Research indicates that this compound may exhibit specific biological activities due to its structural characteristics. The compound's halogenated nature allows it to engage in various interactions with cellular components, potentially leading to therapeutic effects.

- Antimicrobial Activity : Initial investigations have suggested that compounds with similar structures possess antimicrobial properties. The halogen substituents may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Anti-inflammatory Effects : There is emerging evidence that halogenated compounds can modulate inflammatory responses. Studies on structurally related compounds indicate potential pathways through which this compound may exert anti-inflammatory effects.

- Cytotoxicity : Preliminary assays suggest that the compound could exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest.

Study on Antimicrobial Properties

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of halogenated benzene derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential application as an antimicrobial agent .

Research on Anti-inflammatory Activity

In another study focusing on inflammatory models, researchers evaluated the impact of similar fluorinated compounds on cytokine production in macrophages. The findings highlighted a decrease in pro-inflammatory cytokines when treated with compounds akin to this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-dichloro-3-fluoro-4-(fluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and fluoromethoxy functionalization. For example:

Halogenation : Chlorination of fluorobenzene derivatives using FeCl₃ or AlCl₃ as catalysts under anhydrous conditions, followed by fluorination via Balz-Schiemann or halogen-exchange reactions .

Fluoromethoxy Introduction : Methoxy groups can be fluorinated using HF/pyridine or SF₄ under controlled temperatures (0–40°C) to avoid side reactions .

- Optimization : Monitor reaction progress via TLC or GC-MS. Yield improvements (>70%) require inert atmospheres (N₂/Ar) and stoichiometric control of halogenating agents .

Q. How can researchers characterize this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹³C NMR identify fluoromethoxy and chloro/fluoro substituents. For example, ¹⁹F NMR chemical shifts for -OCH₂F typically appear at δ -140 to -160 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 238.96) and isotopic patterns for Cl/F .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds. Use C18 columns and acetonitrile/water mobile phases .

Q. What safety protocols are critical during experimentation?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for handling volatile intermediates .

- Waste Management : Segregate halogenated waste in labeled containers for incineration by certified facilities to prevent environmental release of fluorinated byproducts .

- Emergency Response : In case of exposure, flush eyes with water for 15 minutes and seek medical attention. Maintain spill kits with neutralizing agents (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, F, fluoromethoxy) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The -OCH₂F group is strongly electron-withdrawing (σₚ = 0.45), which deactivates the benzene ring toward electrophilic substitution but enhances oxidative stability.

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF/H₂O (3:1) at 80°C. The 3-fluoro substituent directs coupling to the 4-position, confirmed by NOESY NMR .

- Challenges : Competing dehalogenation may occur with bulky ligands (e.g., XPhos). Optimize ligand choice (e.g., SPhos) to suppress side reactions .

Q. What are the environmental implications of fluoromethoxy-containing compounds?

- Methodological Answer :

- Global Warming Potential (GWP) : Fluorinated ethers (e.g., CH₃OCF₃) exhibit GWPs >750 due to strong IR absorption and atmospheric lifetimes >5 years. Quantify emissions via gas chromatography with ECD detection .

- Degradation Studies : Perform accelerated UV photolysis (λ = 254 nm) in environmental chambers to assess formation of persistent fluorinated acids (e.g., TFA). Mitigation strategies include catalytic hydrogenolysis .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Control Experiments : Synthesize isotopically labeled analogs (e.g., ¹³C-fluoromethoxy derivatives) to assign ambiguous peaks .

- Computational Modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to predict ¹H/¹⁹F NMR shifts. Compare with experimental data to validate assignments .

- Collaborative Validation : Cross-reference data with published spectra of structurally related compounds (e.g., 3-chloro-4-iodo-1-(trifluoromethoxy)benzene) .

Q. What methodologies enable mechanistic studies of its thermal decomposition?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ to identify decomposition onset temperatures (>200°C). Couple with FTIR to detect gaseous HF/Cl₂ .

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energies (Eₐ) from DSC data. Compare with fluorobenzene analogs to assess substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.